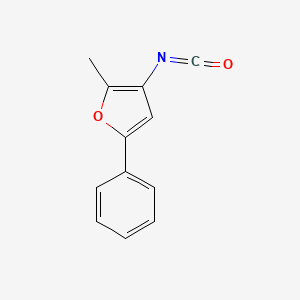

2-Methyl-5-phenyl-3-furyl isocyanate

Description

Contextualizing Furyl Compounds in Modern Chemical Research

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in chemical research and development. Furan derivatives are widespread in nature and are integral components of numerous bioactive natural products and synthetic compounds. researchgate.netijabbr.com Their utility stems from their versatile chemical reactivity and their ability to act as bioisosteres for other aromatic systems, such as phenyl rings, offering modified steric and electronic properties that can enhance biological activity and metabolic stability. ijabbr.com

In medicinal chemistry, the furan moiety is a key building block in a wide array of therapeutic agents, contributing to antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.com Furthermore, furan-containing compounds are crucial intermediates in the total synthesis of complex natural products. researchgate.net Beyond pharmaceuticals, furan derivatives, particularly those derived from biomass such as furfural (B47365), are pivotal platform molecules for the synthesis of sustainable polymers, solvents, and biofuels, positioning them at the forefront of green chemistry initiatives. ijabbr.commdpi.com The synthesis of highly substituted furans is an active area of research, with methods like iodocyclization and various coupling reactions enabling the creation of diverse molecular libraries for drug discovery. nih.gov

The Significance of Isocyanate Functionality as a Synthetic Synthon in Organic Chemistry

The isocyanate group (–N=C=O) is a highly reactive functional group that serves as a versatile and powerful synthon in organic synthesis. google.com Its reactivity is characterized by the electrophilic nature of the central carbon atom, which is susceptible to nucleophilic attack by a wide range of compounds, including alcohols, amines, and water. researchgate.net This high reactivity is the basis for its extensive use in the production of a vast array of commercially important materials.

The most prominent application of isocyanates is in the synthesis of polyurethanes, a class of polymers with diverse applications, including foams, coatings, and elastomers. nih.govresearchgate.net The reaction between a diisocyanate and a polyol forms the repeating urethane (B1682113) linkage that constitutes the polymer backbone. Beyond polymer science, isocyanates are critical intermediates in the manufacturing of pharmaceuticals and agrochemicals. google.com The synthesis of isocyanates can be achieved through several methods, with the Curtius rearrangement of acyl azides being one of the cleanest and highest-yielding laboratory-scale approaches. google.com Industrial production, however, often relies on the phosgenation of amines. google.com The inherent reactivity of the isocyanate group makes it an indispensable tool for chemists to efficiently construct complex molecules and materials.

Overview of Aryl and Heteroaryl Isocyanate Chemistry and Research Trajectories

Aryl and heteroaryl isocyanates are a subclass of organic isocyanates where the NCO group is attached to an aromatic or heteroaromatic ring, respectively. This direct attachment significantly influences the reactivity of the isocyanate group. Generally, electron-withdrawing substituents on the aromatic ring increase the electrophilicity of the isocyanate carbon, enhancing its reactivity towards nucleophiles.

The chemistry of aryl isocyanates is well-established, with their reactions being fundamental to many synthetic transformations. Heteroaryl isocyanates, including those based on the furan ring, share many of these reactive characteristics but also introduce unique properties conferred by the heteroaromatic system. Furan-containing isocyanates, for instance, can be utilized in the synthesis of novel polymers and specialized chemical structures. Research has explored the preparation and reactions of various furyl isocyanates, demonstrating their utility as synthetic intermediates. acs.org For example, furan-containing diisocyanates have been synthesized from biomass-derived 5-hydroxymethylfurfural, highlighting a sustainable route to valuable monomers. rsc.org The development of furan-modified polyurethanes, where furfuryl alcohol can be used as a blocking agent for isocyanates, showcases another innovative application, enabling the creation of tunable and potentially recyclable resin systems. google.com The ongoing research into heteroaryl isocyanates continues to expand the synthetic chemist's toolbox, providing access to novel molecular architectures with tailored properties.

Chemical Compound Data

Below is a table summarizing the basic chemical data for the subject of this article.

| Identifier | Value |

| Compound Name | 2-Methyl-5-phenyl-3-furyl isocyanate |

| IUPAC Name | 3-Isocyanato-2-methyl-5-phenylfuran |

| CAS Number | 568577-82-2 matrix-fine-chemicals.com |

| Molecular Formula | C₁₂H₉NO₂ matrix-fine-chemicals.com |

| Molecular Weight | 199.209 g/mol matrix-fine-chemicals.com |

| SMILES | CC1=C(C=C(O1)C1=CC=CC=C1)N=C=O matrix-fine-chemicals.com |

| InChIKey | LVNIEPBRJLDJHU-UHFFFAOYSA-N matrix-fine-chemicals.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-isocyanato-2-methyl-5-phenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-9-11(13-8-14)7-12(15-9)10-5-3-2-4-6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNIEPBRJLDJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383622 | |

| Record name | 2-METHYL-5-PHENYL-3-FURYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568577-82-2 | |

| Record name | 3-Isocyanato-2-methyl-5-phenylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568577-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-METHYL-5-PHENYL-3-FURYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 2 Methyl 5 Phenyl 3 Furyl Isocyanate

Precursor Synthesis Strategies for the 2-Methyl-5-phenyl-3-furan Moiety

The cornerstone of synthesizing the target isocyanate is the efficient assembly of its precursor, the 2-methyl-5-phenyl-3-furan ring system, typically with a carboxylic acid or related functional group at the 3-position.

Conventional Synthetic Routes to Substituted Furans

Classical methods for furan (B31954) synthesis offer robust and well-established pathways to the required core structure. These reactions typically involve the cyclization of acyclic precursors.

Paal-Knorr Furan Synthesis: This is one of the most fundamental methods for synthesizing furans, involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org For the synthesis of a 2-methyl-5-phenyl-3-furoic acid precursor, a potential 1,4-dicarbonyl starting material would be a 3-substituted-1-phenylhexane-1,4-dione. The reaction proceeds by protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl, leading to a dihydrofuran intermediate that dehydrates to the furan. wikipedia.org The choice of the substituent at the 3-position of the dione (B5365651) is critical for its eventual conversion to a carboxylic acid.

Feist-Benary Furan Synthesis: This method provides access to 3-carboxy furan derivatives through the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgambeed.com To generate the 2-methyl-5-phenyl-3-furan skeleton, one could envision reacting phenacyl bromide (an α-halo ketone) with ethyl acetoacetate (B1235776) (a β-dicarbonyl compound), which would lead to a 2-methyl-5-phenyl-3-ethoxycarbonylfuran. Subsequent hydrolysis of the ester would yield the desired 2-methyl-5-phenyl-3-furoic acid. The mechanism involves the formation of an enolate from the β-dicarbonyl compound, which then displaces the halide from the α-halo ketone. wikipedia.org

| Conventional Method | Starting Materials | Key Reagents | Product | Reference(s) |

| Paal-Knorr Synthesis | 1-Phenyl-3-(carboxy)-hexane-1,4-dione | Acid catalyst (e.g., H₂SO₄, P₂O₅) | 2-Methyl-5-phenyl-3-furoic acid | wikipedia.orgorganic-chemistry.orgorganic-chemistry.org |

| Feist-Benary Synthesis | Phenacyl bromide, Ethyl acetoacetate | Base (e.g., Pyridine, Ammonia) | Ethyl 2-methyl-5-phenyl-3-furoate | wikipedia.orgambeed.comdeepdyve.com |

Palladium-Catalyzed Coupling Approaches in Furan Functionalization

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the construction of highly substituted aromatic and heteroaromatic systems. These methods can be strategically employed to build the 2-methyl-5-phenyl-3-furan moiety. A plausible strategy would involve starting with a pre-formed, suitably functionalized furan ring and introducing the phenyl group via a cross-coupling reaction.

For instance, a 5-halo-2-methyl-3-furoic acid ester could serve as a substrate for a Suzuki coupling with phenylboronic acid. This reaction, catalyzed by a palladium complex with a suitable ligand, would form the carbon-carbon bond between the furan ring and the phenyl group.

Alternatively, a Sonogashira coupling could be employed by reacting a 5-halo-2-methyl-3-furoic acid ester with phenylacetylene. organic-chemistry.org This would be followed by further transformation of the resulting alkyne to achieve the desired final structure. These palladium-catalyzed methods are often characterized by their high efficiency and tolerance of various functional groups.

| Coupling Reaction | Furan Substrate | Coupling Partner | Catalyst System (Example) | Product | Reference(s) |

| Suzuki Coupling | Ethyl 5-bromo-2-methyl-3-furoate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Ethyl 2-methyl-5-phenyl-3-furoate | rsc.org |

| Sonogashira Coupling | Ethyl 5-iodo-2-methyl-3-furoate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Ethyl 2-methyl-5-(phenylethynyl)-3-furoate | organic-chemistry.orgresearchgate.net |

Transformation to the Isocyanate Moiety

Once the precursor, 2-methyl-5-phenyl-3-furoic acid, is obtained, the next critical step is the conversion of the carboxylic acid group into the isocyanate functionality.

Curtius Rearrangement: Principles and Adaptations for Furyl Systems

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. wikipedia.org The reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, undergoes a concerted rearrangement with the loss of nitrogen gas to form the isocyanate. chemistrysteps.comnih.gov

The process begins with the conversion of the carboxylic acid into an activated form, typically an acyl chloride or a mixed anhydride. This is then reacted with an azide source, such as sodium azide, to form the acyl azide. A more modern and often safer alternative involves the use of diphenylphosphoryl azide (DPPA), which can convert a carboxylic acid directly to the acyl azide in a one-pot procedure. chemicalbook.comchemicalbook.comwikipedia.org

The key step is the thermal or photochemical decomposition of the 2-methyl-5-phenyl-3-furoyl azide. researchgate.net This rearrangement is known to proceed with complete retention of the configuration of the migrating group, which in this case is the furan ring system. wikipedia.orgnih.gov The resulting 2-methyl-5-phenyl-3-furyl isocyanate can be isolated if the reaction is performed in an inert solvent.

| Step | Reagents | Intermediate | Key Features | Reference(s) |

| Acyl Azide Formation | 1. SOCl₂ or (COCl)₂ 2. NaN₃ | 2-Methyl-5-phenyl-3-furoyl azide | Two-step, may involve hazardous reagents | chemistrysteps.com |

| Acyl Azide Formation (One-pot) | Diphenylphosphoryl azide (DPPA), Et₃N | 2-Methyl-5-phenyl-3-furoyl azide | Milder conditions, avoids isolation of acyl chloride | chemicalbook.comchemicalbook.comchem-station.com |

| Rearrangement | Heat (thermal) or UV light (photochemical) | This compound | Loss of N₂, concerted mechanism, retention of configuration | wikipedia.orgnih.govresearchgate.net |

Alternative Isocyanate Formation Pathways

While the Curtius rearrangement is a primary route, other methods can also be considered for the synthesis of isocyanates.

Lossen Rearrangement: This reaction involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. wikipedia.orgdrugfuture.com To apply this to the current synthesis, 2-methyl-5-phenyl-3-furoic acid would first need to be converted to the corresponding 2-methyl-5-phenyl-3-furohydroxamic acid. Activation of the hydroxamic acid (e.g., by acylation or sulfonylation of the hydroxyl group) followed by treatment with a base would induce the rearrangement to the isocyanate. numberanalytics.com

Schmidt Reaction: The Schmidt reaction can convert carboxylic acids directly into amines via an isocyanate intermediate, using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgorganic-chemistry.org Treating 2-methyl-5-phenyl-3-furoic acid with hydrazoic acid in the presence of a strong acid like sulfuric acid would lead to the formation of the protonated isocyanate, which could then be trapped. However, the use of highly toxic and explosive hydrazoic acid is a significant drawback.

Optimization and Scalability Considerations in this compound Synthesis

For any synthetic route to be practical, especially for potential larger-scale production, optimization of reaction conditions and scalability are paramount.

In the synthesis of the furan precursor, optimizing palladium-catalyzed couplings would involve screening catalysts, ligands, bases, and solvents to maximize yield and minimize reaction times. For conventional methods, temperature control and the choice of acid or base catalyst are critical.

For the Curtius rearrangement, a key scalability challenge is the safe handling of acyl azide intermediates, which can be thermally unstable and potentially explosive. thieme-connect.com The use of continuous flow reactors offers a significant advantage here. In a flow system, the hazardous acyl azide is generated and immediately consumed in the subsequent high-temperature rearrangement step, minimizing its accumulation and greatly enhancing the safety of the process. rsc.orgucd.ieresearchgate.net This approach also allows for better heat transfer and precise control over residence time, which can lead to higher yields and purity of the final isocyanate product. The use of DPPA in a one-pot batch process also represents a safer and more scalable option compared to the traditional two-step acyl chloride/sodium azide method. chemicalbook.com

Reaction Condition Refinement for Enhanced Yield and Selectivity

The optimization of the Curtius rearrangement for the synthesis of aryl isocyanates, including furan-based systems, is crucial for maximizing product yield and minimizing the formation of unwanted byproducts, such as ureas or carbamates. Key parameters that are typically refined include the choice of solvent, reaction temperature, and the method of azide formation.

Detailed research findings for the optimization of a generic Curtius rearrangement are presented below, which would be analogous to the studies required for this compound.

Table 1: Hypothetical Optimization of Curtius Rearrangement for a Substituted Furoyl Azide

| Entry | Solvent | Temperature (°C) | Time (h) | Yield of Isocyanate (%) | Purity (%) |

| 1 | Toluene | 80 | 4 | 75 | 92 |

| 2 | Benzene | 80 | 4 | 72 | 90 |

| 3 | Dioxane | 100 | 2 | 85 | 95 |

| 4 | Chloroform | 60 | 6 | 60 | 88 |

| 5 | Toluene | 100 | 2 | 88 | 96 |

| 6 | Dioxane | 80 | 4 | 82 | 94 |

The selectivity of the reaction is highly dependent on the purity of the starting materials and the exclusion of nucleophiles, such as water or alcohols, which can react with the isocyanate product. The use of reagents like diphenylphosphoryl azide (DPPA) can facilitate a one-pot conversion from the carboxylic acid to the isocyanate, often under milder conditions, which can improve selectivity by minimizing side reactions. nih.gov

Continuous Flow Chemistry Approaches for Isocyanate Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of isocyanates, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. nih.gov The generation of potentially explosive acyl azide intermediates in a flow system occurs in a small, controlled volume, drastically reducing the associated hazards. researchgate.netresearchgate.netgoogle.com

The application of continuous flow to the Curtius rearrangement typically involves the pumping of reagent streams into a microreactor or a coiled tube reactor where mixing and heating occur. nih.govcam.ac.uk A common setup would involve one stream containing the acyl chloride or a mixture of the carboxylic acid and an activating agent (like DPPA), and a second stream containing an azide source. These streams are mixed, and the resulting solution flows through a heated zone to effect the rearrangement to the isocyanate.

Research in this area has demonstrated the feasibility of generating isocyanates in high yields and purities. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for fine-tuning of the reaction to maximize the yield of the desired isocyanate.

Table 2: Representative Parameters for Continuous Flow Synthesis of an Aryl Isocyanate

| Parameter | Value |

| Reactor Type | Coiled PFA Tubing |

| Reactor Volume | 10 mL |

| Flow Rate (Reagent 1) | 0.5 mL/min |

| Flow Rate (Reagent 2) | 0.5 mL/min |

| Temperature | 110 - 165 °C |

| Residence Time | 10 - 20 min |

| Back Pressure | 100 psi |

| Typical Yield | >80% |

This methodology allows for the in situ generation and immediate use of the isocyanate in subsequent reactions, which is particularly advantageous given the reactivity of this functional group. nih.gov While a specific protocol for this compound has not been detailed in the reviewed literature, the established continuous flow methods for other isocyanates provide a robust framework for its potential production. google.comalmacgroup.com

Reactivity and Mechanistic Studies of 2 Methyl 5 Phenyl 3 Furyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

Reactions with Alcohols: Formation of Carbamates

No studies have been found that detail the reaction of 2-Methyl-5-phenyl-3-furyl isocyanate with alcohols to form the corresponding carbamates. Data on reaction kinetics, catalyst effects, and the impact of the furan (B31954) ring on the reactivity of the isocyanate group are not available.

Reactions with Amines: Formation of Substituted Ureas

There is no available literature describing the synthesis of substituted ureas from this compound and various primary or secondary amines. Research findings on yields, reaction conditions, and the electronic influence of the substituted furan moiety on the rate of urea (B33335) formation are absent from the scientific record.

Reactions with Other Nucleophiles: Scope and Selectivity

Investigations into the reactions of this compound with other nucleophiles such as thiols, phenols, or carbanions have not been reported. Consequently, the scope and selectivity of its reactions with a broader range of nucleophilic partners remain unexplored.

Cycloaddition Reactions Involving the Isocyanate Functionality

Formation of Heterocyclic Rings via Cycloaddition Pathways

There are no documented examples of this compound participating in cycloaddition reactions, such as [2+2], [3+2], or [4+2] cycloadditions. The potential of this compound to serve as a building block for the synthesis of novel heterocyclic systems through such pathways has not been investigated.

Derivatization to Compounds with Fused-Ring Systems

The synthesis of fused-ring systems utilizing this compound as a reactant has not been described in the available literature. Information regarding intramolecular cyclizations or multi-step reaction sequences leading to fused heterocyclic structures is not available.

Rearrangement Reactions and Fragmentation Pathways

The isocyanate functional group is known to participate in various rearrangement reactions, often driven by thermal or photochemical stimuli. For this compound, a plausible rearrangement could involve the Curtius rearrangement of a corresponding acyl azide (B81097) precursor during its synthesis. The Curtius rearrangement is a well-established method for producing isocyanates, proceeding through a nitrene intermediate. While this is a synthetic route rather than a reaction of the isocyanate itself, it is a key rearrangement in its formation chemistry.

Under thermal stress, isocyanates can undergo dimerization, trimerization, or decomposition. The thermal decomposition of isocyanurates, which are trimers of isocyanates, can regenerate isocyanate groups at high temperatures. It is conceivable that this compound could undergo similar oligomerization and subsequent fragmentation.

Fragmentation of this compound under mass spectrometry conditions would likely involve characteristic cleavages. The fragmentation patterns of aryl isocyanates and tetrazole derivatives, which can produce isocyanates upon fragmentation, often show the loss of the NCO group or cleavage of the ring systems. For the target molecule, initial fragmentation could involve the loss of CO to form a nitrene radical cation, followed by cleavage of the furan ring. Key fragmentation pathways for aromatic compounds often involve the formation of stable aryl cations.

Illustrative Fragmentation Pathways:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| [M]+• | [M-CO]+• | CO | 2-Methyl-5-phenyl-3-furyl nitrene radical cation |

| [M]+• | [C₁₀H₉O]+ | NCO | Phenyl-methyl-furan cation |

| [M]+• | [C₆H₅]+ | C₅H₄O-NCO | Phenyl cation |

This table is illustrative and based on general fragmentation patterns of related compounds.

Catalytic Aspects in this compound Transformations

The reactivity of this compound can be significantly influenced and controlled by catalysis, opening pathways to a variety of chemical transformations.

Lewis Acid Catalysis: Lewis acids are expected to play a significant role in activating the isocyanate group of this compound. Coordination of a Lewis acid to the oxygen or nitrogen atom of the isocyanate would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. For instance, Lewis acid catalysis could facilitate the decarbonylation of isocyanates to form ureas or biurets in the presence of trace water, which can form a Brønsted acid in situ with the Lewis acid. nih.gov The furan ring itself can also be involved in Lewis acid-catalyzed reactions, such as Friedel-Crafts type alkylations or acylations at the electron-rich positions of the furan ring, although the isocyanate group is a deactivating group.

Brønsted Acid Catalysis: Brønsted acids can catalyze the reactions of isocyanates with nucleophiles like alcohols and water. mdpi.comrsc.org The protonation of the isocyanate group would enhance its electrophilicity. In the case of this compound, Brønsted acid catalysis could facilitate its reaction with alcohols to form urethanes or its hydrolysis. Furthermore, the furan moiety is known to be sensitive to strong acids, which can lead to ring-opening or polymerization reactions. Therefore, the choice of a Brønsted acid catalyst and reaction conditions would be crucial to achieve selective transformations. For example, Brønsted acids have been shown to catalyze the regioselective thiolation of 2-furylcarbinols. rsc.org

Hypothetical Catalytic Urethane (B1682113) Formation:

| Catalyst | Proposed Role | Expected Outcome |

| BCl₃ (Lewis Acid) | Activation of the isocyanate carbonyl group. | Enhanced rate of reaction with alcohols to form urethanes. |

| p-Toluenesulfonic acid (Brønsted Acid) | Protonation of the isocyanate nitrogen. | Catalysis of urethane formation; potential for side reactions involving the furan ring. |

This table presents hypothetical outcomes based on the known catalytic activity of these acids with isocyanates and furans.

Transition metal catalysis offers a broad spectrum of opportunities for the transformation of isocyanates and furan-containing molecules.

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions. While direct cross-coupling with the isocyanate group is not common, the furan ring can be functionalized using palladium-catalyzed reactions. For instance, if a halo-substituent were present on the furan ring, Suzuki or Stille coupling could be employed to introduce further substituents.

Rhodium and Copper Catalysis: Rhodium and copper catalysts are known to catalyze various reactions involving furans. For example, rhodium-catalyzed cyclization reactions can be used to synthesize substituted furans. While these are typically used in the synthesis of the furan ring itself, they can also be employed for further functionalization.

Nickel Catalysis: Nickel-catalyzed reactions have been reported for the aryl carbamoylation of alkenes using isocyanates, leading to the formation of dihydrobenzofurans. rsc.org A similar strategy could potentially be applied to this compound, where an intramolecular reaction could lead to a more complex heterocyclic system.

Illustrative Transition Metal-Catalyzed Transformations:

| Catalyst System | Reaction Type | Potential Product |

| Pd(OAc)₂ / PPh₃ | Heck Reaction (with an alkene) | Functionalized furan derivative |

| Ni(COD)₂ / Ligand | Cyclization | Fused heterocyclic system |

| Rh₂(OAc)₄ | C-H Functionalization | Direct functionalization of the furan or phenyl ring |

This table provides illustrative examples of potential transition metal-catalyzed reactions based on known catalysis with similar substrates.

Computational and Theoretical Investigations of 2 Methyl 5 Phenyl 3 Furyl Isocyanate

Quantum Chemical Calculations: Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to exploring the electronic characteristics and bonding nature of 2-Methyl-5-phenyl-3-furyl isocyanate. These methods model the molecule at the subatomic level to predict its behavior and properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can map the electron density distribution to identify sites susceptible to nucleophilic or electrophilic attack. The isocyanate group (-N=C=O) is inherently electrophilic at the central carbon atom, making it a primary target for nucleophiles such as alcohols and amines.

DFT studies on analogous compounds like phenyl isocyanate reveal that the reactivity is significantly influenced by substituents on the aromatic ring. rsc.orgresearchgate.net In the case of this compound, the electron-donating methyl group and the electron-rich furan (B31954) and phenyl rings modulate the electrophilicity of the isocyanate carbon. The molecular electrostatic potential (MEP) map, a common output of DFT calculations, would visually represent these reactive zones. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) highlight electron-poor centers susceptible to nucleophilic attack. researchgate.net

Table 1: Predicted Reactive Sites from DFT Analysis This table is illustrative, based on the general principles of DFT analysis for similar isocyanate compounds.

| Molecular Site | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Isocyanate Carbon (C=O) | Strongly Positive | High susceptibility to nucleophilic attack |

| Isocyanate Oxygen (C=O) | Strongly Negative | Site for hydrogen bonding/electrophilic interaction |

| Furan Ring Oxygen | Negative | Potential coordination site |

| Phenyl Ring | Delocalized Negative (π-system) | Susceptible to electrophilic aromatic substitution |

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.comnih.gov

For this molecule, the HOMO is expected to be localized primarily on the electron-rich π-systems of the phenyl and furan rings, indicating these are the primary sites for electron donation. Conversely, the LUMO is anticipated to be centered on the π* orbital of the N=C=O group, making the isocyanate carbon the primary electron-accepting site for nucleophilic reactions. mdpi.com

Table 2: Representative Frontier Molecular Orbital Data This table presents typical values derived from DFT calculations for aromatic isocyanates and serves as an example.

| Parameter | Description | Illustrative Value (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | Index of chemical reactivity and stability |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV | Resistance to change in electron distribution |

| Softness (S) | 1 / (2η) | 0.189 eV⁻¹ | High value indicates higher reactivity |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the detailed pathways of chemical reactions, providing a level of detail that is often difficult to obtain experimentally.

A critical application of computational modeling is the identification and characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. For this compound, a key reaction is the formation of urethanes via reaction with alcohols. Computational studies on similar reactions, such as phenyl isocyanate with alcohols, have shown that these reactions can proceed through different mechanisms, often involving intermediates and multiple transition states. researchgate.netmdpi.com

By calculating the energy of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. For instance, modeling the reaction with methanol (B129727) would involve locating the transition state for the nucleophilic attack of the methanol oxygen on the isocyanate carbon. The geometry of this TS would reveal the precise arrangement of atoms as the new C-O bond forms and the alcohol's proton is transferred to the nitrogen atom. researchgate.net Studies have shown that such reactions often proceed via a concerted, cyclic transition state. pleiades.online

The surrounding solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit models where individual solvent molecules are included. researchgate.netresearchgate.net Solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. researchgate.net

For the reactions of this compound, moving from a non-polar solvent to a polar one would be expected to lower the energy barrier for urethane (B1682113) formation. Computational studies comparing gas-phase reactions to those in solvents like acetonitrile (B52724) or o-dichlorobenzene for phenyl isocyanate have demonstrated significant reductions in activation barriers. researchgate.net

Table 3: Illustrative Solvent Effects on Activation Energy (Ea) Based on computational findings for the reaction of phenyl isocyanate with an alcohol. researchgate.net

| Reaction Medium | Relative Activation Energy (kJ/mol) | Interpretation |

|---|---|---|

| Gas Phase (No Solvent) | 95 | Highest energy barrier, slowest reaction |

| Toluene (Non-polar) | 90 | Minor stabilization, slight rate increase |

| Tetrahydrofuran (THF) | 80 | Moderate stabilization from polar aprotic solvent |

| Acetonitrile (Polar Aprotic) | 72 | Significant stabilization of TS, faster reaction |

Conformational Analysis and Molecular Dynamics Simulations of Isocyanate-Derived Structures

The three-dimensional shape (conformation) of a molecule influences its physical properties and biological activity. This compound has rotational freedom around the single bond connecting the furan and phenyl rings. Conformational analysis involves calculating the energy of the molecule as this bond is rotated to identify the most stable (lowest energy) conformations.

When the isocyanate reacts to form larger structures, such as polyurethanes or complex carbamates, the number of possible conformations increases dramatically. In these cases, Molecular Dynamics (MD) simulations are employed. MD simulations model the motion of atoms and molecules over time based on classical mechanics, allowing for the exploration of the conformational landscape of flexible, large molecules. These simulations can predict the preferred shapes, flexibility, and intermolecular interactions of polymers or other derivatives formed from this compound, which are critical for designing materials with specific properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 5 Phenyl 3 Furyl Isocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise connectivity and spatial relationships of atoms can be determined.

The ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each proton and carbon atom in the molecule. The expected chemical shifts for 2-Methyl-5-phenyl-3-furyl isocyanate are predicted based on the analysis of similar structural motifs, including 2-methylfuran, phenyl groups, and various isocyanates.

In the ¹H NMR spectrum, the methyl protons (CH₃) attached to the furan (B31954) ring are expected to appear as a singlet in the range of δ 2.0-2.5 ppm. The single proton on the furan ring (H-4) would likely resonate as a singlet around δ 6.0-6.5 ppm. The protons of the phenyl group would appear in the aromatic region, typically between δ 7.2 and 7.8 ppm, exhibiting complex splitting patterns depending on their coupling with each other.

In the ¹³C NMR spectrum, the highly deshielded carbon of the isocyanate group (-N=C=O) is a key diagnostic signal, expected to appear around δ 120-130 ppm. The carbons of the furan and phenyl rings will resonate in the aromatic/olefinic region (δ 100-160 ppm). The methyl carbon provides a signal in the aliphatic region, typically around δ 10-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃ | 2.0 - 2.5 (s, 3H) | 10 - 20 |

| Furan C-2 | - | 150 - 160 |

| Furan C-3 | - | 115 - 125 |

| Furan H-4 | 6.0 - 6.5 (s, 1H) | 105 - 115 |

| Furan C-5 | - | 145 - 155 |

| Phenyl C-ipso | - | 128 - 132 |

| Phenyl C-ortho/meta/para | 7.2 - 7.8 (m, 5H) | 125 - 130 |

| N=C=O | - | 120 - 130 |

To confirm the proposed structure and assign all signals unambiguously, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would primarily show correlations among the protons within the phenyl ring, helping to decipher their specific ortho, meta, and para assignments. The absence of correlations for the methyl and furan H-4 protons would confirm they are singlets, isolated from other proton spins.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments. Key expected HMBC correlations would include:

A correlation between the methyl protons (CH₃) and the furan carbons C-2 and C-3.

A correlation between the furan proton (H-4) and furan carbons C-2, C-3, and C-5.

Correlations from the ortho-protons of the phenyl ring to the furan carbon C-5, confirming the attachment point of the phenyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most diagnostic feature in the IR spectrum of this compound is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. spectroscopyonline.com This peak is typically observed in the range of 2240–2280 cm⁻¹. spectroscopyonline.com Its high intensity and unique position in a relatively clear spectral region make it an unmistakable marker for the isocyanate functionality. spectroscopyonline.com

Other significant vibrational modes include:

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ from the phenyl and furan rings.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ from the methyl group.

C=C Stretching: Bands in the 1450–1600 cm⁻¹ region corresponding to the phenyl and furan rings.

C-O-C Stretching: Vibrations associated with the furan ether linkage, typically found in the 1000–1250 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Furan C-O-C | Stretch | 1000 - 1250 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. For this compound (C₁₂H₉NO₂), the molecular weight is 211.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 211. The fragmentation pattern would offer further structural proof. Plausible fragmentation pathways include:

Loss of the isocyanate group: A significant fragment would likely be observed at m/z = 169, corresponding to the [M - NCO]⁺ ion.

Formation of the phenyl cation: A prominent peak at m/z = 77 is expected, representing the stable phenyl cation [C₆H₅]⁺.

Cleavage of the methyl group: A fragment at m/z = 196, corresponding to [M - CH₃]⁺, may be observed.

Furan ring fragmentation: Various smaller fragments resulting from the breakdown of the heterocyclic ring system would also be present.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 211 | Molecular Ion [M]⁺˙ | [C₁₂H₉NO₂]⁺˙ |

| 169 | [M - NCO]⁺ | [C₁₁H₉O]⁺ |

| 196 | [M - CH₃]⁺ | [C₁₁H₆NO₂]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining a suitable single crystal of the liquid or low-melting this compound itself may be challenging, its solid derivatives can be analyzed by X-ray crystallography. For instance, reaction of the isocyanate with an alcohol (e.g., methanol) would yield a stable, crystalline urethane (B1682113) derivative.

Single-crystal X-ray diffraction analysis of such a derivative would provide the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields highly accurate data on:

Bond Lengths and Angles: Confirming the geometry of the furan and phenyl rings and the urethane linkage.

Conformation: Revealing the relative orientation of the furan and phenyl rings.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds (e.g., between the N-H and C=O of the urethane groups in the crystal lattice) and π-π stacking, which govern the crystal packing. mdpi.com

This detailed solid-state information is invaluable for understanding the molecule's steric and electronic properties, which are not accessible through other spectroscopic methods.

Future Research Directions and Emerging Trends in Furyl Isocyanate Chemistry

Sustainable Synthesis Routes and Green Chemistry Principles

The chemical industry is undergoing a significant shift towards sustainability, with a strong emphasis on the adoption of green chemistry principles. patsnap.com This paradigm shift is particularly relevant to the synthesis of isocyanates, which has traditionally relied on hazardous reagents like phosgene (B1210022). rsc.orgrsc.org Future research in the synthesis of 2-Methyl-5-phenyl-3-furyl isocyanate and related compounds will undoubtedly prioritize the development of environmentally benign alternatives.

Key areas of focus in sustainable synthesis include:

Phosgene-Free Routes: A primary objective is the complete elimination of phosgene from isocyanate production. rsc.org Alternative methods, such as the Curtius rearrangement of acyl azides, are considered cleaner and higher-yielding. researchgate.netgoogle.com The Curtius rearrangement, a thermal or photochemical decomposition of carboxylic azides to isocyanates, offers a versatile pathway. libretexts.org Research is ongoing to improve the safety and efficiency of this reaction on an industrial scale.

Bio-Based Precursors: The utilization of renewable resources is a cornerstone of green chemistry. patsnap.com Furan (B31954) derivatives, often derived from biomass, are valuable precursors for the synthesis of furyl isocyanates. acs.org Investigating the conversion of bio-derived furfural (B47365) and its derivatives into the necessary building blocks for this compound is a promising research avenue. acs.orgrsc.org This approach not only reduces reliance on petrochemical feedstocks but also opens pathways to creating more biodegradable and environmentally friendly materials. mostwiedzy.pl

Atom Economy and Waste Reduction: Future synthetic strategies will be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This minimizes waste generation. The development of catalytic processes that proceed with high selectivity and yield is crucial in this regard.

Below is a table summarizing potential sustainable synthesis routes for furyl isocyanates:

| Synthesis Route | Description | Green Chemistry Principle(s) Addressed |

| Curtius Rearrangement | Thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. libretexts.org | Safer Chemistry (avoids phosgene), Atom Economy |

| Reductive Carbonylation | Catalytic carbonylation of nitroaromatic compounds. researchgate.net | Catalysis, Use of Renewable Feedstocks (if nitro compounds are bio-derived) |

| Oxidative Carbonylation | Catalytic carbonylation of amines. researchgate.net | Catalysis, Atom Economy |

| From Bio-based Furfural | Conversion of biomass-derived furfural into furan-based diisocyanates. acs.orgrsc.org | Use of Renewable Feedstocks, Waste Prevention |

Exploration of Novel Catalytic Systems for Isocyanate Transformations

Catalysis plays a pivotal role in controlling the reactivity of isocyanates and guiding their transformations into valuable products like polyurethanes. turkchem.net The development of novel catalytic systems is a key trend that will significantly impact the chemistry of this compound.

Emerging research in this area includes:

Organocatalysis: There is a growing interest in the use of metal-free organocatalysts for isocyanate reactions. These catalysts are often less toxic and more environmentally friendly than their organometallic counterparts. For instance, tetra-butylammonium phthalimide-N-oxyl and tetra-ethylammonium 2-(carbamoyl) benzoate (B1203000) have been shown to be efficient catalysts for the cyclotrimerisation of isocyanates under mild, solvent-free conditions. nih.gov

Transition Metal Catalysis: Group VIII transition metal complexes are being extensively studied for their ability to catalyze the carbonylation of nitroaromatic compounds to produce isocyanates. researchgate.net Research is focused on developing catalysts that are more active, selective, and reusable. Dual-copper and rhodium catalyst systems have also been employed in reactions involving isocyanates. nih.gov

Nanocatalysis: The use of nanocatalysts offers potential advantages such as high surface area-to-volume ratios and unique electronic properties, which can lead to enhanced catalytic activity and selectivity. Investigating the application of nanocatalysts in the synthesis and transformation of furyl isocyanates is a burgeoning area of research.

The table below highlights different types of catalysts and their potential applications in furyl isocyanate chemistry:

| Catalyst Type | Example(s) | Potential Application(s) |

| Organometallic | Organotin compounds trea.com | Polyurethane formation |

| Tertiary Amines | DABCO (1,4-diazabicyclo[2.2.2]octane) libretexts.org | Catalyzing reactions of aromatic isocyanates turkchem.net |

| Transition Metal Complexes | Group VIII metal complexes researchgate.net, Rhodium catalysts nih.gov | Isocyanate synthesis via carbonylation, Cycloaddition reactions |

| Organocatalysts | Tetra-butylammonium phthalimide-N-oxyl nih.gov | Cyclotrimerisation of isocyanates |

Advanced Computational Tools for Predicting Reactivity and Novel Transformations

The use of computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. mdpi.com For a relatively unexplored compound like this compound, computational modeling can provide invaluable insights and guide experimental efforts.

Future applications of computational tools in this field include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound and predict its reactivity towards various nucleophiles. researchgate.net This can help in understanding the regioselectivity and stereoselectivity of its reactions.

Reaction Pathway Modeling: Computational models can be developed to simulate potential reaction pathways for the synthesis and transformation of furyl isocyanates. mdpi.com This allows for the in-silico screening of different catalysts and reaction conditions to identify the most promising avenues for experimental investigation.

Machine Learning and Artificial Intelligence: The application of machine learning algorithms to chemical data is an emerging trend that holds immense promise. researchgate.net By training models on existing data for isocyanate reactions, it may be possible to predict the properties and reactivity of novel compounds like this compound and even discover entirely new transformations.

This table outlines the application of various computational tools in the study of furyl isocyanates:

| Computational Tool | Application | Predicted Outcome(s) |

| Density Functional Theory (DFT) | Electronic structure analysis researchgate.net | Reactivity, Spectroscopic properties, Bond energies |

| Molecular Dynamics (MD) Simulations | Simulating molecular motion and interactions | Conformational analysis, Solvent effects |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems with high accuracy | Enzyme catalysis, Reactions in complex environments |

| Machine Learning | Predictive modeling from large datasets researchgate.net | Reaction yields, Optimal reaction conditions, Novel compound properties |

Q & A

Q. How do structural analogs (e.g., 2-fluoro-5-(trifluoromethyl)phenyl isocyanate) inform mechanistic studies of this compound?

- Methodological Answer : Comparative studies with electron-withdrawing substituents (e.g., –CF₃) reveal electronic effects on reactivity. Hammett plots correlate substituent σ values with reaction rates. X-ray crystallography of analogs provides insights into steric/electronic influences on molecular geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.